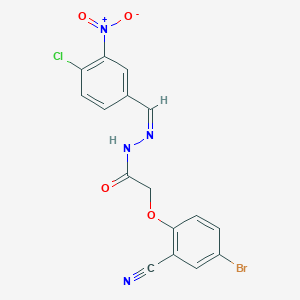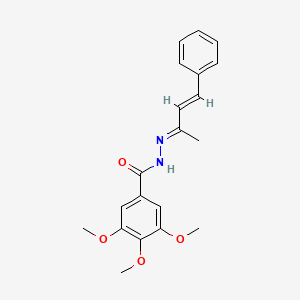
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. BCA is a hydrazide derivative that possesses unique chemical properties that make it a promising candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide varies depending on its application. In cancer cells, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide induces apoptosis by activating the caspase pathway. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide also inhibits the expression of anti-apoptotic proteins, leading to the death of cancer cells. In inflammation, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In plant pathogens, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide inhibits fungal growth by disrupting the cell wall and membrane integrity. In heavy metal sensing, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide selectively binds to heavy metal ions, leading to a change in its optical properties, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to have minimal toxicity in vitro and in vivo studies. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide does not cause significant changes in biochemical and physiological parameters such as liver and kidney function, hematological parameters, and body weight. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to be stable under physiological conditions, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in lab experiments include its ease of synthesis, low toxicity, and stability under physiological conditions. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be used in a wide range of applications due to its unique chemical properties. The limitations of using 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in lab experiments include its limited solubility in water, which can limit its use in aqueous systems. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can also be sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the research and development of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide. In medicine, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further investigated for its potential use as an anti-cancer agent. The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in cancer cells can be further elucidated, and its efficacy can be tested in animal models. In agriculture, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further studied for its potential use as a fungicide. The effects of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide on non-target organisms can be investigated, and its environmental impact can be assessed. In environmental science, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further developed as a sensor for heavy metal ions. The sensitivity and selectivity of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be improved, and its application in real-world samples can be tested.
Conclusion
In conclusion, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, or 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, is a chemical compound that possesses unique chemical properties that make it a promising candidate for a wide range of applications. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is relatively straightforward, and its toxicity is minimal. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has several advantages and limitations for its use in lab experiments, and there are several future directions for its research and development.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide involves the condensation of 4-bromo-2-cyanophenol with 4-chloro-3-nitrobenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is relatively straightforward and can be achieved using simple laboratory techniques.
Applications De Recherche Scientifique
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In agriculture, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been studied for its ability to control plant diseases caused by fungal pathogens. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to inhibit the growth of several fungal species, making it a promising candidate for the development of new fungicides. In environmental science, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been investigated for its potential use as a sensor for heavy metal ions. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can selectively bind to heavy metal ions, leading to a change in its optical properties, which can be used to detect the presence of heavy metals in environmental samples.
Propriétés
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4O4/c17-12-2-4-15(11(6-12)7-19)26-9-16(23)21-20-8-10-1-3-13(18)14(5-10)22(24)25/h1-6,8H,9H2,(H,21,23)/b20-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLRSJXUBAYSAJ-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)C#N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\NC(=O)COC2=C(C=C(C=C2)Br)C#N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-cyanophenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)

![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)
![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)


![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)
![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)

![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)